molecular formula C14H22O2S B14523673 Benzenethiol, 2,5-dibutoxy- CAS No. 62774-44-1

Benzenethiol, 2,5-dibutoxy-

Cat. No.: B14523673
CAS No.: 62774-44-1
M. Wt: 254.39 g/mol
InChI Key: PBUWMGILUZYALO-UHFFFAOYSA-N
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Description

Benzenethiol, 2,5-dibutoxy- is an organic compound that belongs to the class of aromatic thiols It is characterized by the presence of two butoxy groups attached to the benzene ring at the 2 and 5 positions, along with a thiol group (-SH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenethiol, 2,5-dibutoxy- typically involves the introduction of butoxy groups to the benzene ring followed by the addition of a thiol group. One common method is the electrophilic aromatic substitution reaction, where butyl alcohol reacts with benzene in the presence of a strong acid catalyst to form 2,5-dibutoxybenzene. Subsequently, the thiol group is introduced through a nucleophilic substitution reaction using thiourea or hydrogen sulfide as the sulfur source .

Industrial Production Methods

Industrial production of benzenethiol, 2,5-dibutoxy- may involve large-scale electrophilic aromatic substitution reactions under controlled conditions. The process typically requires the use of specialized equipment to handle the reagents and maintain the reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenethiol, 2,5-dibutoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenethiol, 2,5-dibutoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenethiol, 2,5-dibutoxy- involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The butoxy groups may influence the compound’s solubility, stability, and overall reactivity. The pathways involved in its mechanism of action include thiol-disulfide exchange reactions and interactions with enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The butoxy groups enhance its hydrophobicity and solubility in organic solvents, while the thiol group provides reactivity towards electrophiles and potential biological activity .

Properties

CAS No.

62774-44-1

Molecular Formula

C14H22O2S

Molecular Weight

254.39 g/mol

IUPAC Name

2,5-dibutoxybenzenethiol

InChI

InChI=1S/C14H22O2S/c1-3-5-9-15-12-7-8-13(14(17)11-12)16-10-6-4-2/h7-8,11,17H,3-6,9-10H2,1-2H3

InChI Key

PBUWMGILUZYALO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1)OCCCC)S

Origin of Product

United States

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